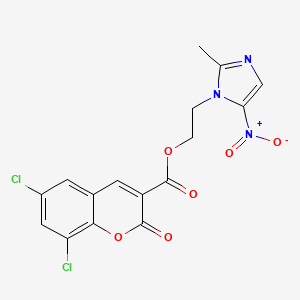

2-(2-Methyl-5-nitroimidazolyl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Methyl-5-nitroimidazolyl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of nitroimidazole and chromene, which are known for their biological activities.

科学的研究の応用

Chemical Synthesis and Reactivity

Research into similar nitroimidazole derivatives and related heterocyclic compounds illustrates the chemical reactivity and potential for creating novel substances with valuable properties. For example, the reactivity of 1-Methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions showcases a pathway for synthesizing nitroimidazoles with trisubstituted ethylenic double bonds, demonstrating the versatility of nitroimidazole compounds in organic synthesis (Crozet et al., 1985).

Pharmacological Potential

The study on the synthesis and antibacterial activities of some 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives reveals the pharmacological potential of nitroimidazole-based compounds. These derivatives were found to exhibit notable antimicrobial activities, suggesting the relevance of such structures in developing new antibacterial agents (Demirayak et al., 1999).

Corrosion Inhibition

Compounds with pyranpyrazole structures have been evaluated as corrosion inhibitors, offering insights into the application of heterocyclic compounds in industrial processes. Such studies indicate the potential of related compounds in protecting metals from corrosion, contributing to material science and industrial chemistry (Dohare et al., 2017).

Molecular Design and Drug Synthesis

The biology-oriented drug synthesis (BIODS) approach applied to derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate underscores the compound's relevance in drug discovery. This study emphasizes the role of structural modification in enhancing biological activity, particularly in inhibiting β-glucuronidase, an enzyme relevant in certain diseases and drug metabolism processes (Salar et al., 2017).

作用機序

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For example, some imidazole derivatives inhibit the synthesis of bacterial DNA, thereby interfering with their growth and reproduction .

Biochemical Pathways

These could potentially include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, the effects could potentially include reduced inflammation, inhibited tumor growth, eradication of bacterial or viral infections, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s solubility in water and other polar solvents could potentially influence its stability and efficacy in different environments .

特性

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O6/c1-8-19-7-13(21(24)25)20(8)2-3-26-15(22)11-5-9-4-10(17)6-12(18)14(9)27-16(11)23/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKZJIBSBGWYDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)

![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)

![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)

![3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2374043.png)

![(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol](/img/structure/B2374044.png)

![1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B2374046.png)

![2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2374049.png)